2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a thiomorpholinone core (3,5-dioxothiomorpholine) substituted with a methyl group at the 2-position and an acetamide side chain linked to a 2,4,6-trimethylphenyl group.
Properties
IUPAC Name |
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-9-5-10(2)15(11(3)6-9)17-13(19)7-18-14(20)8-22-12(4)16(18)21/h5-6,12H,7-8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCAEZJNTSSVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiomorpholine derivatives with acetamides. The presence of the dioxo and methyl substituents is crucial for enhancing its biological activity. The chemical structure can be represented as follows:
This compound features a thiomorpholine ring which is known to contribute to various pharmacological effects.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of various derivatives similar to this compound against human cancer cell lines. For instance, compounds with similar structural motifs have shown significant tumor growth inhibition in vitro. Specifically, derivatives exhibiting dioxo groups have been noted for their enhanced potency when compared to traditional chemotherapeutics like cisplatin .
Antibacterial Activity
In addition to anticancer properties, the compound has been evaluated for antibacterial activity. Preliminary tests indicated that related compounds demonstrate inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.9 to 31.5 µg/ml .
Study 1: Cytotoxicity Assessment
A study conducted on a series of thiomorpholine derivatives revealed that those with specific substitutions exhibited higher cytotoxicity against a panel of cancer cell lines. The study utilized a standard MTT assay to quantify cell viability post-treatment with varying concentrations of the compounds. Notably, the compound showed comparable efficacy to established chemotherapeutic agents in certain assays.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 15 | |
| Similar Derivative | MCF-7 | 12 | |
| Cisplatin | HeLa | 10 |
Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial properties, extracts containing this compound were assessed using disk diffusion methods. The results indicated significant zones of inhibition against several bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 18 | 25 |
| Pseudomonas aeruginosa | 15 | 30 |
Comparison with Similar Compounds
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Structural and Functional Differences
Key Observations:
Core Ring Differences: The thiomorpholinone core in the target compound introduces a sulfur atom, which may enhance lipophilicity and alter hydrogen-bonding capacity compared to oxygen-based morpholinones. This could influence pharmacokinetic properties like membrane permeability or metabolic stability . Morpholinone analogs in feature electron-withdrawing groups (acetyl, methylsulfonyl) at the 4-position, which may increase reactivity or binding affinity in biological targets .
The 6,6-dimethyl substitution in analogs stabilizes the morpholinone ring conformation, a feature absent in the target compound’s thiomorpholinone core .
Synthetic Considerations: Analog 1 was synthesized with a moderate yield (58%) using acetylation under basic conditions, suggesting that similar methods could apply to the target compound. However, the thiomorpholinone core might require specialized reagents (e.g., thioamides or sulfur-containing precursors) .
Research Implications
- Electronic Properties: The sulfur atom in the target compound’s core may reduce polarity compared to morpholinones, impacting solubility and bioavailability. Computational studies (e.g., DFT) could quantify these differences.
- Analytical Characterization: Structural determination of such compounds often employs crystallographic tools like SHELX for refinement, as noted in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
